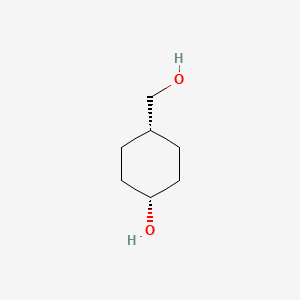

trans-4-(Hydroxymethyl)cyclohexanol

Description

The exact mass of the compound trans-4-(Hydroxymethyl)cyclohexanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality trans-4-(Hydroxymethyl)cyclohexanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-4-(Hydroxymethyl)cyclohexanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(hydroxymethyl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c8-5-6-1-3-7(9)4-2-6/h6-9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGRZISGVNOKTQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501297079, DTXSID701301327 | |

| Record name | trans-4-Hydroxycyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501297079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-Hydroxycyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701301327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3685-27-6, 3685-24-3 | |

| Record name | trans-4-Hydroxycyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501297079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-Hydroxycyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701301327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-(1s,4s)-4-(hydroxymethyl)cyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of trans-4-(hydroxymethyl)cyclohexanol

An In-depth Technical Guide to the Synthesis of trans-4-(Hydroxymethyl)cyclohexanol

Abstract

trans-4-(Hydroxymethyl)cyclohexanol, a key isomer of 1,4-Cyclohexanedimethanol (CHDM), is a C₇H₁₄O₂ diol of significant industrial importance, primarily serving as a co-monomer in the synthesis of high-performance polyesters.[1][2] Its rigid, symmetrical trans configuration imparts superior thermal and mechanical properties to polymers such as polyethylene terephthalate glycol-modified (PETG) and polycyclohexylenedimethylene terephthalate (PCT).[3] This guide provides a comprehensive overview of the predominant industrial synthesis pathway, which involves a two-step catalytic hydrogenation of dimethyl terephthalate (DMT). We will delve into the mechanistic details of each step, the critical challenge of stereochemical control, and the purification strategies required to isolate the desired high-purity trans isomer. Furthermore, this document will explore emerging synthesis routes from biomass and waste plastics, reflecting a shift towards more sustainable chemical manufacturing. This guide is intended for researchers, chemists, and professionals in the fields of polymer science and drug development who require a deep technical understanding of this versatile chemical building block.

Part 1: Foundational Concepts and Industrial Significance

Chemical Identity and Physicochemical Properties

trans-4-(Hydroxymethyl)cyclohexanol is a di-substituted derivative of cyclohexane, classified as a diol.[2] The "trans" designation indicates that the hydroxymethyl (-CH₂OH) and hydroxyl (-OH) groups are on opposite sides of the cyclohexane ring's plane, typically in a diaxial or diequatorial conformation, with the latter being more stable. This specific stereochemistry is fundamental to its utility.

Table 1: Physicochemical Properties of trans-4-(Hydroxymethyl)cyclohexanol

| Property | Value | Reference(s) |

| IUPAC Name | (1s,4s)-4-(Hydroxymethyl)cyclohexan-1-ol | [4] |

| CAS Number | 3685-27-6 | [1] |

| Molecular Formula | C₇H₁₄O₂ | [1][4] |

| Molecular Weight | 130.19 g/mol | [1][4] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | ~104 °C | [1][5] |

| Boiling Point | ~262 °C (Predicted) | [5] |

| Solubility | Soluble in methanol and water | [1][6] |

The Critical Role of Stereochemistry: Why the trans Isomer is Paramount

While commercial CHDM is typically a mixture of cis and trans isomers (often in a 30:70 ratio), the pure trans isomer is highly sought after for specialized applications.[2][3] The linearity and symmetry of the trans molecule allow for more efficient packing in a polymer chain. This structural feature is directly responsible for:

-

Higher Glass Transition Temperature (Tg): Polymers incorporating the trans isomer exhibit increased thermal stability and higher softening points.[3]

-

Enhanced Crystallinity and Mechanical Strength: The regular structure of trans-CHDM promotes crystallinity, leading to materials with improved strength and rigidity.[7]

-

Improved Clarity and Solvent Resistance: These properties are enhanced in thermoplastic polyesters containing the trans isomer.[2]

In contrast, the cis isomer, which is a liquid at room temperature, acts as a disruptor to chain packing, reducing the crystallinity and thermal stability of the resulting polymer.[3]

Industrial Applications

The primary application of trans-4-(hydroxymethyl)cyclohexanol (as a component of CHDM) is as a co-monomer in polycondensation reactions to produce polyesters.[2] It is a cornerstone in the manufacturing of:

-

PETG (Polyethylene Terephthalate Glycol-Modified): By replacing some of the ethylene glycol in PET with CHDM, the resulting copolyester becomes less crystalline, improving its processability and impact strength while maintaining excellent clarity.[2]

-

PCT (Poly(1,4-cyclohexylenedimethylene terephthalate)): A high-performance, semi-crystalline thermoplastic known for its high heat resistance and hydrolytic stability.[7]

-

Unsaturated Polyester Resins and Powder Coatings: CHDM enhances weather resistance, gloss, and durability in coating applications.[6]

Part 2: The Dominant Industrial Synthetic Pathway: Catalytic Hydrogenation of Dimethyl Terephthalate (DMT)

The industrial production of CHDM, from which the trans isomer is isolated, is a high-pressure, high-temperature catalytic process starting from dimethyl terephthalate (DMT).[2][7] This process unfolds in two distinct stages.

Overall Reaction Scheme

The conversion of DMT to CHDM is a two-step reduction process. First, the aromatic ring is hydrogenated, followed by the reduction of the two ester groups to primary alcohols.

Caption: Overall two-step synthesis of CHDM from DMT.

Step I: Selective Hydrogenation of the Aromatic Ring

The first critical step is the saturation of the benzene ring of DMT to form dimethyl 1,4-cyclohexanedicarboxylate (DMCD) without prematurely reducing the ester groups.

-

Reaction: C₆H₄(CO₂CH₃)₂ + 3 H₂ → C₆H₁₀(CO₂CH₃)₂[2]

-

Causality Behind Experimental Choices: The primary challenge is selectivity. The ester groups are susceptible to hydrogenolysis, an undesirable side reaction. To favor ring hydrogenation, catalysts with high affinity for aromatic systems are chosen. Noble metals like Palladium (Pd) and Ruthenium (Ru) are highly effective, often used in industrial settings at 160-180°C and high H₂ pressure.[8][9] To reduce costs, significant research has focused on developing non-precious nickel-based catalysts. Modifying Ni/SiO₂ catalysts with potassium fluoride (KF), for instance, has been shown to significantly boost selectivity towards DMCD by increasing the amount of active Ni(0) species and reducing acidic sites that promote hydrogenolysis.[8][10]

Table 2: Comparison of Catalytic Systems for DMT to DMCD Conversion

| Catalyst System | Temperature (°C) | H₂ Pressure (MPa) | Conversion (%) | DMCD Selectivity (%) | Reference(s) |

| Pd-based | 160 - 180 | 3.0 - 4.8 | High | High | [9] |

| Ru₅/AlₓSBA-15 | 100 | 4.14 | >93 | 100 | [8] |

| Ni/SiO₂ | 180 | 5.0 | 41 | 83 | [8] |

| 0.5% KF-Ni/SiO₂ | 180 | 5.0 | 95 | 96 | [8] |

| Ru/MOR (Zeolite) | 140 | 6.0 | 100 | 95 | [11] |

Step II: Reduction of Ester Functionalities

Once DMCD is formed, the next step is the exhaustive reduction of both ester groups to hydroxymethyl groups, yielding the final product, CHDM.

-

Reaction: C₆H₁₀(CO₂CH₃)₂ + 4 H₂ → C₆H₁₀(CH₂OH)₂ + 2 CH₃OH[2]

-

Causality Behind Experimental Choices: This transformation requires more forcing conditions than the initial ring saturation. Copper-chromium oxide (copper chromite) catalysts are the industrial standard for this type of high-pressure ester hydrogenation.[2][12] They are robust and effective at the high temperatures (~250 °C) and pressures (~34.5 MPa or 5000 psi) required to drive the reduction to completion.[12] The choice of this catalyst represents a balance between high activity for ester reduction and managing potential side reactions like dehydration or ether formation.

Detailed Experimental Protocol: Two-Step Hydrogenation of DMT (Representative Laboratory Scale)

Disclaimer: This protocol is a representative synthesis for illustrative purposes and must be adapted and performed with strict adherence to all institutional safety protocols and under the supervision of trained personnel.

Step I: Synthesis of Dimethyl 1,4-cyclohexanedicarboxylate (DMCD)

-

Catalyst Preparation: Prepare a 0.5% KF-modified Ni/SiO₂ catalyst by post-impregnation of a commercial Ni/SiO₂ support with an aqueous solution of KF, followed by drying and calcination.

-

Reactor Setup: Charge a 500 mL high-pressure autoclave reactor with dimethyl terephthalate (DMT, 50 g), isopropanol (250 mL), and the prepared KF-Ni/SiO₂ catalyst (2.5 g).

-

Reaction Execution: Seal the reactor, purge several times with N₂, and then pressurize with H₂ to 5 MPa. Begin stirring and heat the reactor to 180 °C. Maintain these conditions for 4-6 hours, monitoring H₂ uptake.[8]

-

Work-up: Cool the reactor to room temperature and carefully vent the excess H₂. Filter the reaction mixture to remove the catalyst. The filtrate is concentrated under reduced pressure to yield crude DMCD, which can be used directly in the next step.

Step II: Synthesis of 1,4-Cyclohexanedimethanol (CHDM)

-

Reactor Setup: Charge a clean high-pressure autoclave reactor with the crude DMCD from the previous step and a copper chromite catalyst (e.g., 5% by weight relative to the ester). No solvent is strictly necessary, but a high-boiling inert solvent can be used.

-

Reaction Execution: Seal the reactor, purge with N₂, and pressurize with H₂ to approximately 30-35 MPa. Begin stirring and heat the reactor to 250 °C. The reaction is typically complete within 2-4 hours.[12]

-

Work-up and Isolation: After cooling and venting, the crude product is filtered to remove the catalyst. The resulting product is a waxy mixture of cis- and trans-CHDM, typically with a trans content of around 70-75%.[3][12]

Part 3: Stereochemical Control and Purification of the trans Isomer

The output of the industrial synthesis is a mixture of isomers.[3] To obtain the high-value trans isomer, a dedicated purification and isomerization step is essential. The thermodynamic stability of the diequatorial trans isomer over the cis isomer is the key principle exploited in this process.

Isomerization and Purification via Alkali-Mediated Distillation

It was discovered that heating the cis/trans CHDM mixture in the presence of a base, such as an alkali metal hydroxide or alkoxide, can promote the equilibration of the cis isomer to the more stable trans isomer.[3][13] Subsequent distillation allows for the separation of the higher-boiling, higher-melting trans-CHDM in high purity.

Caption: Workflow for the purification of trans-CHDM.

Detailed Experimental Protocol: Purification of trans-4-(Hydroxymethyl)cyclohexanol

-

Apparatus Setup: Assemble a distillation apparatus suitable for vacuum operation, including a flask, a short fractionating column, a condenser, and receiving flasks.

-

Isomerization: Charge the distillation flask with the crude cis/trans CHDM mixture (100 g) and a catalytic amount of sodium hydroxide (e.g., 0.5-1.0 g).

-

Execution: Heat the mixture under an inert atmosphere (N₂). The temperature can be held at a point below the distillation temperature (e.g., 180-220 °C) for a period to allow for equilibration before distillation begins.[3]

-

Distillation: Gradually reduce the pressure and increase the temperature to begin distillation. Collect fractions. The initial fractions will be enriched in the lower-boiling cis isomer. The main fraction, collected at a higher temperature, will be high-purity trans-CHDM.

-

Final Product Handling: The collected trans-CHDM fraction will solidify upon cooling. It can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) if needed.[1] The solid product should be pulverized for use as a free-flowing powder.[3]

Part 4: Alternative and Emerging Synthetic Strategies

While DMT hydrogenation remains the industrial mainstay, research into more sustainable routes is active.

-

Upcycling of PET Waste: A promising green chemistry approach involves the methanolysis of waste PET to recover DMT, which is then fed directly into the catalytic hydrogenation process described above. This creates a circular economy for plastic waste, converting it into a high-value chemical monomer.[14]

-

Synthesis from Biomass: A novel strategy bypasses petroleum feedstocks entirely. It involves a proline-catalyzed formal [3+1+2] cycloaddition of biomass-derivable formaldehyde, crotonaldehyde, and ethyl acrylate. The resulting intermediate is then hydrogenated over a Cu/Zn/Al catalyst to yield CHDM, achieving an overall yield of 76%.

-

Synthesis from Cyclohexanone: Alternative laboratory-scale syntheses can start from cyclohexanone. These multi-step routes involve functional group transformations, such as nucleophilic hydroxymethylation, to introduce the required alcohol functionalities.[1][15] While versatile, these routes are generally not as economically viable for bulk production as the DMT pathway.

Conclusion

The is a mature industrial process, fundamentally reliant on the two-step catalytic hydrogenation of dimethyl terephthalate. The technical core of this process lies not only in the high-yield reduction but, critically, in the subsequent purification and isomerization required to isolate the geometrically pure trans isomer. It is this stereochemical purity that unlocks the superior performance characteristics valued in the polymer industry. As the chemical industry pivots towards sustainability, emerging pathways from biomass and the upcycling of waste PET represent exciting and vital frontiers for the future production of this essential monomer.

References

- Smolecule. (2023, August 15). Buy trans-4-(Hydroxymethyl)cyclohexanol | 3685-27-6.

- Ataman Kimya. CHDM (1,4-CYCLOHEXANEDIMETHANOL).

- Wikipedia. Cyclohexanedimethanol.

- MDPI. (2022). Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications.

- Oreate AI Blog. (2026, January 7). Performance Characteristics and Industrial Applications of 1,4-Cyclohexanedimethanol (CHDM).

- Google Patents. (1990). EP0353990A2 - Process for preparing trans-1, 4 cyclohexanedimethanol.

- UL Prospector. 1,4-Cyclohexanedimethanol (CHDM) by Suny Chem.

- Google Patents. MXPA94009271A - Process for the production of 1,4-cyclohexanedimethanol.

- Wiley Online Library. (2018). Synthesis of 1,4-Cyclohexanedimethanol, 1,4-Cyclohexanedicarboxylic Acid and 1,2-Cyclohexanedicarboxylates from Formaldehyde, Crotonaldehyde and Acrylate/Fumarate.

- Google Patents. (1959). US2917549A - Preparation of trans-1,4-cyclohexanedimethanol.

- National Center for Biotechnology Information. (2023). Selective hydrogenation of dimethyl terephthalate over a potassium-modified Ni/SiO2 catalyst.

- Royal Society of Chemistry. (2023). Selective hydrogenation of dimethyl terephthalate over a potassium-modified Ni/SiO2 catalyst.

- Sigma-Aldrich. trans-4-(Hydroxymethyl)cyclohexanol | 3685-27-6.

- ACS Publications. (2025). Valorization of Waste Polyester for 1,4-Cyclohexanedimethanol Production.

- ResearchGate. Reaction pathway of dimethyl terephthalate (DMT) hydrogenation over Ru‐based catalysts.

- ChemicalBook. trans-4-(Hydroxymethyl)cyclohexanol CAS#: 3685-27-6.

- Google Patents. (1989). DE68919576T2 - Manufacturing process of trans-1,4-cyclohexanedimethanol.

-

Organic Syntheses. NUCLEOPHILIC HYDROXYMETHYLATION BY THE (ISOPROPOXYDIMETHYLSILYL)METHYL GRIGNARD REAGENT. Available at: [Link]

- PubChem. Rac-(1s,4s)-4-(hydroxymethyl)cyclohexanol.

-

ResearchGate. (2025). Dimethyl Terephthalate Hydrogenation to Dimethyl Cyclohexanedicarboxylates over Bimetallic Catalysts on Carbon Nanotubes. Available at: [Link]

-

ResearchGate. (2025). Selective hydrogenation of dimethyl terephthalate to dimethyl 1,4‐cyclohexanedicarboxylate over zeolite‐supported Ru catalysts. Available at: [Link]

Sources

- 1. Buy trans-4-(Hydroxymethyl)cyclohexanol | 3685-27-6 [smolecule.com]

- 2. Cyclohexanedimethanol - Wikipedia [en.wikipedia.org]

- 3. EP0353990A2 - Process for preparing trans-1, 4 cyclohexanedimethanol - Google Patents [patents.google.com]

- 4. Rac-(1s,4s)-4-(hydroxymethyl)cyclohexanol | C7H14O2 | CID 12892866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. trans-4-(Hydroxymethyl)cyclohexanol CAS#: 3685-27-6 [m.chemicalbook.com]

- 6. ulprospector.com [ulprospector.com]

- 7. mdpi.com [mdpi.com]

- 8. Selective hydrogenation of dimethyl terephthalate over a potassium-modified Ni/SiO2 catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Selective hydrogenation of dimethyl terephthalate over a potassium-modified Ni/SiO2 catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. US2917549A - Preparation of trans-1,4-cyclohexanedimethanol - Google Patents [patents.google.com]

- 13. DE68919576T2 - Manufacturing process of trans-1,4-cyclohexanedimethanol. - Google Patents [patents.google.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to trans-4-(hydroxymethyl)cyclohexanol: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of trans-4-(hydroxymethyl)cyclohexanol (CAS No: 3685-27-6), a versatile diol building block. Designed for researchers, chemists, and drug development professionals, this document delves into the core chemical properties, spectroscopic signatures, synthesis, reactivity, and key applications of this compound, grounding all information in established scientific principles and authoritative references.

Introduction: A Versatile and Rigid Scaffold

trans-4-(hydroxymethyl)cyclohexanol, also known as trans-1,4-cyclohexanedimethanol in some contexts, is a C7 cycloaliphatic diol featuring a primary and a secondary hydroxyl group locked in a trans-1,4-configuration on a cyclohexane ring. This specific stereochemistry imparts significant rigidity to the molecular scaffold, a highly desirable trait in medicinal chemistry and materials science. The presence of two distinct hydroxyl functionalities offers a versatile handle for differential chemical modifications, making it a valuable intermediate for synthesizing complex molecules, including pharmaceuticals, liquid crystals, and specialty polymers. This guide aims to be a definitive resource, consolidating its physicochemical properties, synthetic routes, and functional applications.

Physicochemical and Structural Properties

trans-4-(hydroxymethyl)cyclohexanol is a white to off-white crystalline solid under standard conditions. The trans arrangement of the substituents forces them into a diaxial or, more favorably, a diequatorial conformation, which minimizes steric strain and contributes to the compound's overall thermodynamic stability. Its amphiphilic nature, combining a nonpolar cyclohexane core with two polar hydroxyl groups, dictates its solubility, rendering it highly soluble in polar protic solvents like methanol while having limited solubility in water.[1]

Key physicochemical data are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 3685-27-6 | [1][2] |

| Molecular Formula | C₇H₁₄O₂ | |

| Molecular Weight | 130.19 g/mol | [1] |

| IUPAC Name | (1r,4r)-4-(Hydroxymethyl)cyclohexan-1-ol | |

| Appearance | White to almost white crystalline solid | [1] |

| Melting Point | 102-106 °C | [1] |

| Boiling Point | 262.0 ± 8.0 °C (Predicted) | [3] |

| Density | 1.066 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in Methanol | [1][3] |

| Purity | >98.0% (by GC) | [1] |

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint for the structure of trans-4-(hydroxymethyl)cyclohexanol.

Infrared (IR) Spectroscopy

The FTIR spectrum is dominated by features characteristic of its alcohol functionalities. A prominent, broad absorption band is observed in the 3600-3200 cm⁻¹ region, which is indicative of the O-H stretching vibrations of the intermolecularly hydrogen-bonded hydroxyl groups. The aliphatic C-H stretching of the cyclohexane ring and methylene group appears as sharp absorptions in the 2990-2850 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, fully assigned spectrum is not readily accessible, the expected ¹H and ¹³C NMR spectra can be predicted based on the molecule's structure. The symmetry of the trans-1,4-substituted ring simplifies the spectrum.

-

¹H NMR: One would expect distinct signals for the methine proton attached to the secondary alcohol (CH-OH), the methylene protons of the hydroxymethyl group (CH₂-OH), and a complex multiplet pattern for the cyclohexane ring protons. The hydroxyl protons would appear as broad singlets, which can be exchanged with D₂O.

-

¹³C NMR: The spectrum would show characteristic peaks for the secondary alcohol carbon (~70-75 ppm), the primary alcohol carbon (~65-70 ppm), the methine carbon of the ring to which the hydroxymethyl group is attached, and the remaining symmetric methylene carbons of the cyclohexane ring.

The definitive spectral data for this compound is available for reference in the Spectral Database for Organic Compounds (SDBS) under the identifier number SDBS No. 52394 .

Synthesis and Manufacturing

The most common and scalable approach to synthesizing trans-4-(hydroxymethyl)cyclohexanol involves the reduction of commercially available precursors like dimethyl trans-1,4-cyclohexanedicarboxylate. The use of a powerful hydride reducing agent, such as lithium aluminum hydride (LiAlH₄), is necessary to reduce the ester functionalities to the corresponding primary alcohols.

Detailed Experimental Protocol: Reduction of a Diester Precursor

This protocol is adapted from established procedures for LiAlH₄ reductions of esters.

Objective: To synthesize trans-4-(hydroxymethyl)cyclohexanol from dimethyl trans-1,4-cyclohexanedicarboxylate.

Materials:

-

Dimethyl trans-1,4-cyclohexanedicarboxylate (1 equiv)

-

Lithium aluminum hydride (LiAlH₄) (approx. 2.2 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized Water

-

15% Aqueous Sodium Hydroxide (NaOH)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Diethyl Ether

Procedure:

-

Setup: An oven-dried, three-necked, round-bottomed flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with LiAlH₄ (2.2 equiv) and anhydrous THF.

-

Addition of Ester: A solution of dimethyl trans-1,4-cyclohexanedicarboxylate (1 equiv) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).

-

Causality: The dropwise addition at low temperature is critical to control the highly exothermic reaction between LiAlH₄ and the ester, preventing dangerous temperature spikes and side reactions. THF is the solvent of choice due to its ability to solubilize the reactants and its inertness to the strong reducing agent.

-

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours to ensure the complete reduction of both ester groups.

-

Quenching (Fieser Workup): The flask is cooled back to 0 °C. The reaction is carefully quenched by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

-

Causality: This specific sequence, known as the Fieser workup, is a trusted method for safely neutralizing excess LiAlH₄ and converting the aluminum salts into a granular, easily filterable solid (LiAlO₂), which greatly simplifies product isolation compared to an acid quench.

-

-

Isolation: The resulting white precipitate is removed by vacuum filtration, and the filter cake is washed thoroughly with additional THF and diethyl ether.

-

Purification: The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexane to afford pure trans-4-(hydroxymethyl)cyclohexanol as a white solid.

Chemical Reactivity and Derivatization

The utility of trans-4-(hydroxymethyl)cyclohexanol stems from the differential reactivity of its primary and secondary hydroxyl groups. The primary alcohol is less sterically hindered and generally more nucleophilic, allowing for selective reactions under carefully controlled conditions.

A common transformation is the selective oxidation of the secondary alcohol to a ketone, leaving the primary alcohol intact. This can be achieved using a variety of modern oxidation reagents, with milder, chromium-free options being preferred.

Experimental Protocol: Selective Oxidation with Dess-Martin Periodinane (DMP)

Objective: To synthesize 4-(hydroxymethyl)cyclohexanone via selective oxidation.

Materials:

-

trans-4-(hydroxymethyl)cyclohexanol (1 equiv)

-

Dess-Martin Periodinane (DMP) (1.1-1.5 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Sodium Thiosulfate (Na₂S₂O₃)

Procedure:

-

Setup: A solution of trans-4-(hydroxymethyl)cyclohexanol (1 equiv) in anhydrous DCM is prepared in a round-bottomed flask under a nitrogen atmosphere.

-

Addition of Oxidant: Dess-Martin Periodinane (1.2 equiv) is added portion-wise to the stirred solution at room temperature. The reaction is monitored by TLC until the starting material is consumed.

-

Causality: DMP is a hypervalent iodine reagent known for its mild and highly selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, without over-oxidation. It operates efficiently at room temperature and is preferred over harsher, chromium-based oxidants for sensitive substrates. DCM is a common inert solvent for this reaction.

-

-

Workup: The reaction is quenched by adding a 1:1 mixture of saturated aqueous NaHCO₃ and aqueous Na₂S₂O₃. The mixture is stirred vigorously until the layers become clear.

-

Causality: The bicarbonate solution neutralizes the acetic acid byproduct of the reaction, while the thiosulfate reduces any unreacted DMP and iodine species, facilitating a clean extraction.

-

-

Isolation: The layers are separated, and the aqueous phase is extracted several times with DCM. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: The resulting crude product can be purified by silica gel column chromatography to yield pure 4-(hydroxymethyl)cyclohexanone.

Applications in Research and Development

Pharmaceutical Drug Development

The rigid 1,4-disubstituted cyclohexane core is an attractive scaffold in medicinal chemistry. It serves as a non-aromatic, conformationally restricted bioisostere for a phenyl ring, which can improve metabolic stability and pharmacokinetic properties of a drug candidate. The diol functionality makes trans-4-(hydroxymethyl)cyclohexanol an excellent building block for constructing linkers used in Antibody-Drug Conjugates (ADCs) or PROTACs, where precise spatial orientation and defined length are paramount.

Materials Science and Liquid Crystals

The defined geometry and thermal stability of the trans-cyclohexane ring are advantageous in materials science. This diol is used as a monomer in the synthesis of specialty polyesters and polyurethanes, imparting rigidity and improving the thermal properties of the resulting polymers. Furthermore, its derivatives are valuable components in the synthesis of liquid crystals, where the rigid core structure helps to promote the formation of desired mesophases.

Safety and Handling

trans-4-(hydroxymethyl)cyclohexanol is classified as an irritant.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

GHS Pictogram: GHS07 (Exclamation mark).

-

Handling: Use in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: The compound is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[1]

Conclusion

trans-4-(hydroxymethyl)cyclohexanol is a synthetically valuable building block whose utility is defined by its rigid stereochemistry and the presence of two chemically distinct hydroxyl groups. Its established synthetic routes and predictable reactivity make it a reliable intermediate for applications demanding precise molecular architecture, from advanced drug linkers to high-performance polymers and liquid crystals. Proper handling and storage are necessary to maintain its integrity due to its hygroscopic nature. This guide has provided the core technical information required for its effective application in a research and development setting.

References

Sources

An In-depth Technical Guide to trans-4-(hydroxymethyl)cyclohexanol (CAS: 3685-27-6): A Versatile Linker and Building Block in Modern Drug Discovery

Introduction

Trans-4-(hydroxymethyl)cyclohexanol, identified by CAS number 3685-27-6, is a diol featuring a cyclohexane ring with a hydroxymethyl group and a hydroxyl group in a trans configuration.[1][2][3] This specific stereochemistry minimizes steric hindrance and imparts a rigid, predictable geometry, making it a valuable building block in various fields of organic synthesis.[1] With the molecular formula C₇H₁₄O₂, this compound serves as a critical intermediate in the synthesis of pharmaceuticals, liquid crystals, and fragrances.[1][4] For drug development professionals, its most notable application lies in its use as a rigid linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), where its structural properties are leveraged to optimize the efficacy of these novel therapeutic agents.

Physicochemical and Spectroscopic Data

The physical and chemical properties of trans-4-(hydroxymethyl)cyclohexanol are fundamental to its application in synthesis, determining its reactivity, solubility, and handling requirements. The compound is a white to off-white crystalline solid at room temperature.[1] Its amphiphilic nature, stemming from two polar hydroxyl groups and a nonpolar cyclohexane core, dictates its solubility, being highly soluble in polar protic solvents like methanol and ethanol, with limited solubility in water.[1]

Table 1: Physicochemical Properties of trans-4-(hydroxymethyl)cyclohexanol

| Property | Value | Source(s) |

| CAS Number | 3685-27-6 | [2][5] |

| Molecular Formula | C₇H₁₄O₂ | [1][3][5] |

| Molecular Weight | 130.19 g/mol | [1] |

| Melting Point | 104 °C | [1][3][5] |

| Boiling Point | 262.0 ± 8.0 °C (Predicted) | [3][5] |

| Density | 1.066 ± 0.06 g/cm³ (Predicted) | [3][5] |

| Appearance | White to almost white crystalline solid | [1][3] |

| Solubility | Soluble in Methanol | [1][3][5] |

| Storage Temperature | Room Temperature, under inert atmosphere | [5] |

Synthesis and Purification

The synthesis of trans-4-(hydroxymethyl)cyclohexanol can be achieved through several established routes, most commonly involving the reduction of corresponding dicarbonyl or carboxyl-substituted cyclohexanes. The choice of synthetic pathway often depends on the desired scale, stereochemical purity, and available starting materials.

Common Synthetic Approaches

-

Reduction of Ketones : A prevalent method starts from a 4-substituted cyclohexanone derivative, which is then reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄) to yield the desired diol.[1] The stereoselectivity of this reduction is a critical factor, and reaction conditions must be carefully controlled to favor the trans isomer.

-

Hydroxymethylation of Cyclohexene : This method involves the reaction of cyclohexene with formaldehyde in the presence of an acid catalyst to introduce the hydroxymethyl group.[1]

-

Hydrogenation of Terephthalic Acid Esters : On an industrial scale, a common route involves the catalytic hydrogenation of esters of terephthalic acid.[6] This multi-step process first involves esterification of terephthalic acid, followed by high-pressure hydrogenation to reduce both the aromatic ring and the ester groups, ultimately yielding 1,4-cyclohexanedimethanol, from which related compounds can be derived.[6]

Illustrative Synthetic Workflow: Reduction of 4-Oxocyclohexanecarboxylate

The following diagram outlines a representative laboratory-scale synthesis starting from a commercially available keto-ester. This pathway highlights the key transformations required to achieve the target molecule.

Sources

- 1. Buy trans-4-(Hydroxymethyl)cyclohexanol | 3685-27-6 [smolecule.com]

- 2. trans-4-(Hydroxymethyl)cyclohexanol - Safety Data Sheet [chemicalbook.com]

- 3. trans-4-(Hydroxymethyl)cyclohexanol | 3685-27-6 [amp.chemicalbook.com]

- 4. trans-4-(Hydroxymethyl)cyclohexanol | 3685-27-6 [chemicalbook.com]

- 5. trans-4-(Hydroxymethyl)cyclohexanol CAS#: 3685-27-6 [m.chemicalbook.com]

- 6. EP2736866A1 - Process for the preparation of 1,4-cyclohexanedimethanol from terephthalic acid - Google Patents [patents.google.com]

physical properties of trans-4-(hydroxymethyl)cyclohexanol

An In-Depth Technical Guide to the Physical Properties of trans-4-(hydroxymethyl)cyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-4-(hydroxymethyl)cyclohexanol, a diol with the chemical formula C₇H₁₄O₂, is a molecule of significant interest in various scientific domains, including pharmaceutical development and materials science.[1][2] Its rigid cyclohexane core, substituted with two hydroxyl groups in a trans-1,4-configuration, imparts a unique combination of polarity, structural definition, and reactivity. This guide provides a comprehensive exploration of the core physical properties of this compound, offering both established data and detailed experimental protocols for its characterization. Understanding these fundamental properties is a critical prerequisite for its effective application in synthesis, formulation, and broader research contexts.

Core Physical and Chemical Properties

The physical characteristics of a compound are dictated by its molecular structure. The trans-configuration of the hydroxyl and hydroxymethyl groups in trans-4-(hydroxymethyl)cyclohexanol minimizes steric hindrance, contributing to its thermodynamic stability under standard laboratory conditions.[2]

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₂ | [1][2] |

| Molecular Weight | 130.18 g/mol | [1][3] |

| Appearance | White to almost white crystalline solid | [2] |

| Melting Point | 102-106 °C | [2] |

| Boiling Point | 262.0 ± 8.0 °C (Predicted at 760 mmHg) | [1][4] |

| 122 °C (for cis/trans mixture at 1 mmHg) | ||

| Density | 1.066 ± 0.06 g/cm³ (Predicted) | [1][4] |

| Solubility | Soluble in methanol; limited in water | [1][2] |

Melting Point: A Gateway to Purity and Identity

The melting point is a fundamental thermochemical property that provides a preliminary indication of a compound's purity. For a crystalline solid like trans-4-(hydroxymethyl)cyclohexanol, a sharp melting range is indicative of high purity. The observed melting point of 102-106 °C is consistent with a molecule capable of forming strong intermolecular hydrogen bonds via its two hydroxyl groups, requiring significant thermal energy to transition to the liquid phase.

A robust and widely accepted method for determining the melting point of a solid organic compound is the capillary melting point technique, often performed using a digital melting point apparatus.

Methodology:

-

Sample Preparation: Finely grind a small amount of trans-4-(hydroxymethyl)cyclohexanol to a powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample, then invert and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): Set a rapid heating rate (e.g., 10-20 °C/minute) to quickly determine an approximate melting range.

-

Accurate Determination: Allow the apparatus to cool. Then, set a slow heating rate (1-2 °C/minute) starting from a temperature approximately 20 °C below the estimated melting point.

-

Observation and Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting range is T₁-T₂.

Caption: Workflow for Melting Point Determination.

Boiling Point: An Indicator of Volatility

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For high-boiling point solids like trans-4-(hydroxymethyl)cyclohexanol, direct determination at atmospheric pressure can be challenging due to potential decomposition. The predicted boiling point is approximately 262 °C.[1][4] Experimental determination is often conducted under reduced pressure to lower the boiling temperature. For a mixture of cis and trans isomers, a boiling point of 122 °C at 1 mmHg has been reported.

This method is suitable for small sample quantities and avoids prolonged heating at high temperatures.

Methodology:

-

Sample Preparation: Place a few drops of molten trans-4-(hydroxymethyl)cyclohexanol into a small test tube.

-

Capillary Inversion: Seal one end of a capillary tube and place it, open end down, into the test tube containing the sample.

-

Apparatus Setup: Attach the test tube to a thermometer and place it in a heating bath (e.g., a Thiele tube filled with mineral oil).

-

Heating: Gently heat the apparatus. A stream of bubbles will emerge from the inverted capillary as the trapped air expands.

-

Observation: Continue heating until a steady stream of bubbles is observed, indicating the sample is boiling.

-

Cooling and Recording: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.

Density: A Measure of Compactness

Gas pycnometry is a non-destructive method that provides a highly accurate measurement of the skeletal density of a solid.

Methodology:

-

Sample Preparation: Accurately weigh a sample of trans-4-(hydroxymethyl)cyclohexanol.

-

Apparatus Setup: Place the weighed sample into the sample chamber of the gas pycnometer.

-

Analysis: The instrument will automatically purge the chamber with an inert gas (typically helium) and then measure the pressure change upon expansion of the gas into the sample chamber.

-

Calculation: The volume of the solid is determined from the pressure change, and the density is calculated by dividing the mass of the sample by its volume.

Caption: Workflow for Density Determination by Gas Pycnometry.

Solubility: Understanding Intermolecular Interactions

The solubility of trans-4-(hydroxymethyl)cyclohexanol is governed by the "like dissolves like" principle. The presence of two polar hydroxyl groups allows for hydrogen bonding with polar solvents, while the nonpolar cyclohexane ring contributes to its solubility in less polar organic solvents. It is reported to be soluble in methanol and has limited solubility in water.[1][2]

Methodology:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane).

-

Sample and Solvent Addition: In a series of small test tubes, add approximately 10-20 mg of trans-4-(hydroxymethyl)cyclohexanol to 1 mL of each solvent.

-

Observation: Agitate each test tube vigorously for 1-2 minutes.

-

Classification: Visually assess the solubility and classify as "soluble" (no visible solid), "partially soluble" (some solid remains), or "insoluble" (no apparent dissolution).

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in a compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups in a molecule. The FTIR spectrum of trans-4-(hydroxymethyl)cyclohexanol is characterized by the following key absorption bands:

-

O-H Stretch: A broad and intense absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl groups.

-

C-H Stretch: Aliphatic C-H stretching vibrations appear in the 2850-2990 cm⁻¹ region.

-

C-O Stretch: A strong absorption band in the 1000-1200 cm⁻¹ region corresponding to the C-O stretching of the primary and secondary alcohols.

Attenuated Total Reflectance (ATR) is a convenient method for analyzing solid samples.

Methodology:

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of powdered trans-4-(hydroxymethyl)cyclohexanol onto the ATR crystal.

-

Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the FTIR spectrum of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum (in CDCl₃):

-

Hydroxyl Protons (-OH): A broad singlet that can appear over a wide chemical shift range, depending on concentration and temperature.

-

Methylene Protons (-CH₂OH): A doublet due to coupling with the adjacent methine proton.

-

Methine Proton (-CHOH): A multiplet.

-

Cyclohexane Protons: A series of complex multiplets in the upfield region.

Predicted ¹³C NMR Spectrum (in CDCl₃):

-

Hydroxymethyl Carbon (-CH₂OH): A peak in the range of 60-70 ppm.

-

Methine Carbon (-CHOH): A peak in the range of 65-75 ppm.

-

Cyclohexane Carbons: Several peaks in the aliphatic region (20-45 ppm).

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of trans-4-(hydroxymethyl)cyclohexanol in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Shimming: Place the NMR tube in the spectrometer and shim the magnetic field to achieve optimal homogeneity.

-

Spectrum Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For trans-4-(hydroxymethyl)cyclohexanol, the electron ionization (EI) mass spectrum is expected to show:

-

Molecular Ion (M⁺): A weak peak at m/z 130.

-

[M-H₂O]⁺: A prominent peak at m/z 112, resulting from the loss of a water molecule.

-

Further Fragmentation: Other significant fragments corresponding to the cleavage of the cyclohexane ring.

Due to its relatively high boiling point, GC-MS analysis of trans-4-(hydroxymethyl)cyclohexanol may require derivatization to increase its volatility.

Methodology:

-

Derivatization (Optional): React the sample with a silylating agent (e.g., BSTFA) to convert the hydroxyl groups to trimethylsilyl ethers.

-

Injection: Inject the derivatized or underivatized sample into the GC-MS system.

-

Separation: Use a suitable capillary column (e.g., a non-polar or medium-polarity column) and a temperature program to separate the components.

-

Detection: The mass spectrometer will detect and fragment the eluting compounds, generating a mass spectrum for each.

Caption: Overview of Spectroscopic Analysis Workflows.

Conclusion

The are a direct reflection of its well-defined molecular structure. Its crystallinity, melting point, and solubility are dominated by the presence of two hydroxyl groups capable of strong intermolecular hydrogen bonding. Spectroscopic analysis provides unambiguous confirmation of its functional groups and carbon-hydrogen framework. The experimental protocols detailed in this guide offer a robust framework for the characterization of this and similar molecules, ensuring data integrity and reproducibility, which are paramount in research and development settings.

References

-

Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0059693). [Link]

-

ResearchGate. Cyclohexanone/sulfonated polymer catalyst: A new simple derivatizing procedure for GC-MS determination of 2- and 3-monochloropropanediols. (2025-08-09). [Link]

-

The Royal Society of Chemistry. Chemical shifts (δ), signal multiplicity and coupling constant (J) obtained from 1H NMR (1H 600 MHz, CDCl3) and e 1H NMR spectra found in the literature. [Link]

-

ResearchGate. Chiral GC analysis of the cis-1,2-cyclohexanediol acetates. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information for. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0059814). [Link]

-

PubChem. 4-Methylcyclohexanol | C7H14O | CID 11524. [Link]

-

RSC Publishing. High yield production of 1,4-cyclohexanediol and 1,4-cyclohexanediamine from high molecular-weight lignin oil. (2022-11-29). [Link]

-

NIST WebBook. Cyclohexanol, 4-methyl-. [Link]

-

PubChem. Rac-(1s,4s)-4-(hydroxymethyl)cyclohexanol | C7H14O2 | CID 12892866. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

MDPI. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. [Link]

-

ResearchGate. GC/MS chromatogram of products mixture after oxidation of cyclohexene.... [Link]

-

SpectraBase. Cyclohexanol, 4-methoxy- - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

- 1. trans-4-(Hydroxymethyl)cyclohexanol CAS#: 3685-27-6 [m.chemicalbook.com]

- 2. Buy trans-4-(Hydroxymethyl)cyclohexanol | 3685-27-6 [smolecule.com]

- 3. Rac-(1s,4s)-4-(hydroxymethyl)cyclohexanol | C7H14O2 | CID 12892866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. trans-4-(Hydroxymethyl)cyclohexanol | 3685-27-6 [amp.chemicalbook.com]

trans-4-(Hydroxymethyl)cyclohexanol: A Comprehensive Technical Guide for Research and Development

Abstract

This technical guide provides an in-depth examination of trans-4-(hydroxymethyl)cyclohexanol, a versatile diol that serves as a critical building block in modern organic synthesis. Its unique structural features—a rigid cyclohexane core functionalized with two hydroxyl groups in a specific trans-stereochemical arrangement—impart valuable properties for applications ranging from pharmaceutical sciences to materials engineering. This document details the compound's core physicochemical properties, presents a validated synthesis protocol, outlines methods for analytical characterization, and explores its utility in drug development. Designed for researchers, scientists, and drug development professionals, this guide synthesizes technical data with practical insights to facilitate its effective application in the laboratory.

Introduction to trans-4-(Hydroxymethyl)cyclohexanol

trans-4-(Hydroxymethyl)cyclohexanol, often abbreviated as t-4-HMCH, is a cycloaliphatic diol distinguished by its 1,4-disubstituted cyclohexane scaffold. The molecule contains both a primary and a secondary hydroxyl group, positioned in a trans configuration relative to each other. This specific spatial arrangement confers a high degree of structural rigidity and predictability, making it an invaluable linker or scaffold in medicinal chemistry.

The compound's amphiphilic nature, combining a non-polar cyclohexane ring with polar hydroxyl functionalities, allows for tunable solubility and reactivity.[1] In the realm of drug development, t-4-HMCH is increasingly employed to connect different molecular fragments, optimize pharmacokinetic properties, and construct complex architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). Its derivatives are also found in the fragrance industry and in the synthesis of liquid crystals.[1] This guide aims to provide a comprehensive technical overview to support and inspire its use in advanced research applications.

Physicochemical and Molecular Properties

A thorough understanding of a compound's fundamental properties is paramount for its successful application. This section details the key molecular identifiers and physicochemical data for t-4-HMCH.

2.1 Molecular Identity and Structure

The molecular identity of t-4-HMCH is defined by its chemical formula, structure, and various registry numbers that ensure unambiguous identification.

-

IUPAC Name: (1r,4r)-4-(Hydroxymethyl)cyclohexan-1-ol

The molecular structure, depicted below, highlights the trans relationship between the hydroxyl and hydroxymethyl substituents on the cyclohexane chair conformation.

Caption: Molecular structure of trans-4-(hydroxymethyl)cyclohexanol.

2.2 Core Quantitative Data

The physical and chemical properties of t-4-HMCH are summarized in the table below. This data is essential for planning experiments, including reaction setup, solvent selection, and purification procedures.

| Property | Value | Source(s) |

| Molecular Weight | 130.18 g/mol | [2][4][5] |

| Appearance | White to almost white crystalline solid/powder | [1][6] |

| Melting Point | ~104 °C | [1][6] |

| Boiling Point | 262.0 ± 8.0 °C (Predicted) | [6] |

| Density | 1.066 ± 0.06 g/cm³ (Predicted) | [6] |

| Solubility | Soluble in methanol.[1][6] Limited water solubility.[1] | [1][6] |

| pKa | 15.05 ± 0.10 (Predicted) | [6] |

Synthesis and Purification

3.1 Synthetic Strategy: Reduction of a Dicarboxylic Acid Ester

One of the most reliable and scalable methods for synthesizing t-4-HMCH is the reduction of a commercially available diester, such as dimethyl 1,4-cyclohexanedicarboxylate. The trans isomer of the starting material is often more thermodynamically stable and can be isolated or purchased in high purity.

Causality of Experimental Choice: Lithium aluminum hydride (LiAlH₄) is selected as the reducing agent due to its high reactivity, which is necessary to reduce the ester functional groups to their corresponding primary alcohols. Tetrahydrofuran (THF) is an ideal solvent as it is anhydrous, inert to the strong reducing agent, and effectively solvates the reactants. The reaction is initially conducted at 0 °C to control the highly exothermic initial addition of LiAlH₄, thereby preventing side reactions and ensuring safety.

3.2 Detailed Experimental Protocol

This protocol describes a self-validating system for the synthesis and purification of t-4-HMCH.

Step 1: Reaction Setup

-

A 1 L three-necked round-bottom flask is equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a nitrogen inlet.

-

The entire apparatus is flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.

Step 2: Reagent Addition

-

Lithium aluminum hydride (LiAlH₄, ~10 g, ~0.26 mol) is carefully suspended in anhydrous tetrahydrofuran (THF, 300 mL) in the reaction flask.

-

The suspension is cooled to 0 °C in an ice-water bath.

-

A solution of trans-dimethyl 1,4-cyclohexanedicarboxylate (~25 g, ~0.125 mol) in anhydrous THF (150 mL) is added dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below 10 °C.

Step 3: Reaction and Quenching

-

After the addition is complete, the mixture is allowed to warm to room temperature and then heated to reflux for 4 hours to ensure the reaction goes to completion.

-

The reaction is cooled back to 0 °C. The excess LiAlH₄ is quenched cautiously by the sequential, dropwise addition of water (10 mL), followed by 15% aqueous sodium hydroxide (10 mL), and finally water again (30 mL). This specific sequence (Fieser workup) is designed to produce a granular, easily filterable aluminum salt precipitate.

Step 4: Isolation and Purification

-

The resulting white precipitate is removed by vacuum filtration through a pad of Celite, and the filter cake is washed with additional THF (2 x 50 mL).

-

The combined organic filtrates are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude white solid is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure trans-4-(hydroxymethyl)cyclohexanol.

Caption: Workflow for the synthesis and purification of t-4-HMCH.

Analytical Characterization

To confirm the identity and purity of the synthesized product, a combination of spectroscopic methods is employed.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the electronic environment and connectivity of hydrogen atoms. Expected signals include broad singlets for the two -OH protons, a multiplet for the -CH-OH proton, a doublet for the -CH₂-OH protons, and complex multiplets for the cyclohexane ring protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Shows distinct signals for each unique carbon atom. For t-4-HMCH, three signals are expected for the cyclohexane ring carbons and one for the hydroxymethyl carbon.

-

FTIR (Fourier-Transform Infrared) Spectroscopy: Used to identify functional groups. A strong, broad absorption band in the 3600-3200 cm⁻¹ region is characteristic of the O-H stretching from the hydroxyl groups, confirming their presence.[1] Aliphatic C-H stretching vibrations are expected in the 2990-2850 cm⁻¹ range.[1]

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound. Electrospray ionization (ESI) would typically show a peak corresponding to [M+Na]⁺ or [M+H]⁺.

Applications in Drug Development

The rigid, well-defined structure of t-4-HMCH makes it a superior linker for connecting two molecular entities where precise spatial orientation is critical for biological activity.

5.1 Role as a Non-Polar, Rigid Linker

In drug design, particularly for bifunctional molecules like PROTACs, the linker is not merely a spacer but a critical component that dictates the ternary complex formation between the target protein, the E3 ligase, and the molecule.

-

Expertise-Driven Insight: The cyclohexane core of t-4-HMCH provides a conformationally restricted linker. Unlike flexible alkyl chains, which can adopt numerous conformations, the t-4-HMCH scaffold holds the attached moieties at a relatively fixed distance and angle. This rigidity can reduce the entropic penalty upon binding and lead to higher-affinity interactions. The trans-1,4-substitution pattern ensures a linear extension, which is often desirable for spanning the distance between two protein binding sites.

Caption: Role of t-4-HMCH as a rigid linker in a bifunctional molecule.

Safety and Handling

trans-4-(Hydroxymethyl)cyclohexanol requires careful handling in a laboratory setting. It is classified as an irritant.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[7][8] All handling should be performed in a well-ventilated area or a chemical fume hood.[7][8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] The compound is hygroscopic and should be protected from moisture.[1] It should be stored under an inert atmosphere to prevent oxidation.[1]

-

In case of Accidental Exposure:

Conclusion

trans-4-(Hydroxymethyl)cyclohexanol is more than a simple diol; it is a strategic molecular tool for researchers in organic chemistry and drug discovery. Its defined stereochemistry and rigid framework provide a reliable platform for constructing complex and potent molecules. With a clear understanding of its properties, synthesis, and handling requirements as detailed in this guide, scientists can effectively leverage t-4-HMCH to advance their research objectives, from developing novel therapeutics to engineering new materials.

References

-

LabSolutions. trans-4-(Hydroxymethyl)cyclohexanol. Retrieved from [Link]

-

PubChem. rac-(1s,4s)-4-(hydroxymethyl)cyclohexanol. Retrieved from [Link]

Sources

- 1. Buy trans-4-(Hydroxymethyl)cyclohexanol | 3685-27-6 [smolecule.com]

- 2. trans-4-(Hydroxymethyl)cyclohexanol | 3685-27-6 [chemicalbook.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. Rac-(1s,4s)-4-(hydroxymethyl)cyclohexanol | C7H14O2 | CID 12892866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(Hydroxymethyl)cyclohexanol (cis- and trans- mixture) 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. trans-4-(Hydroxymethyl)cyclohexanol CAS#: 3685-27-6 [m.chemicalbook.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

An In-Depth Technical Guide to the Solubility of trans-4-(hydroxymethyl)cyclohexanol

Foreword: Understanding the Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and drug development, the characterization of a molecule's physicochemical properties is a cornerstone of successful formulation and delivery. Among these properties, solubility stands as a paramount determinant of a drug candidate's bioavailability and therapeutic efficacy. This technical guide is dedicated to a comprehensive exploration of the solubility of trans-4-(hydroxymethyl)cyclohexanol, a versatile building block and intermediate in the synthesis of various pharmaceutical compounds.[1]

This document is crafted for researchers, scientists, and drug development professionals, providing not just data, but a deeper understanding of the molecular interactions that govern the solubility of this unique diol. By delving into the theoretical underpinnings and providing robust experimental protocols, this guide aims to empower scientists to make informed decisions in solvent selection, formulation design, and process optimization.

Molecular Profile of trans-4-(hydroxymethyl)cyclohexanol

trans-4-(hydroxymethyl)cyclohexanol (CAS No: 3685-27-6) is a white to almost white crystalline solid with a molecular formula of C₇H₁₄O₂ and a molecular weight of approximately 130.18 g/mol .[1][2] Its structure features a cyclohexane ring with two hydroxyl groups in a trans configuration, one as part of a hydroxymethyl substituent and the other directly attached to the ring. This arrangement imparts an amphiphilic character to the molecule, with the non-polar cyclohexane backbone and the two polar hydroxyl groups.[1] The melting point of the compound is approximately 104°C.[1][2]

The presence of two hydroxyl groups allows for significant hydrogen bonding, which is a key factor influencing its physical properties and solubility.[1]

Theoretical Framework of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For trans-4-(hydroxymethyl)cyclohexanol, its solubility is a balance between the energy required to break the crystal lattice forces (solute-solute interactions) and the energy released upon the formation of new interactions between the solute and solvent molecules (solute-solvent interactions).

The key intermolecular forces at play are:

-

Hydrogen Bonding: The two hydroxyl groups in trans-4-(hydroxymethyl)cyclohexanol can act as both hydrogen bond donors and acceptors. This is the dominant interaction in polar protic solvents.

-

Dipole-Dipole Interactions: The polar C-O and O-H bonds create a molecular dipole, allowing for interactions with other polar molecules.

-

Van der Waals Forces (London Dispersion Forces): These are present in all molecules and are the primary mode of interaction for the non-polar cyclohexane ring.

The interplay of these forces dictates the solubility of trans-4-(hydroxymethyl)cyclohexanol in various solvent classes.

Solubility Profile of trans-4-(hydroxymethyl)cyclohexanol

The amphiphilic nature of trans-4-(hydroxymethyl)cyclohexanol results in a varied solubility profile across different solvent types. While precise quantitative data is not extensively available in public literature, a qualitative and semi-quantitative understanding can be established based on its structural features and analogy to similar compounds.

Table 1: Solubility of trans-4-(hydroxymethyl)cyclohexanol in Various Solvents

| Solvent Class | Solvent | Polarity | Key Intermolecular Interactions with Solute | Estimated Solubility (at 25°C) |

| Polar Protic | Water | High | Strong Hydrogen Bonding | Limited (15-40 g/L)[1] |

| Methanol | High | Extensive Hydrogen Bonding | Excellent/Very High[1][2] | |

| Ethanol | High | Strong Hydrogen Bonding | High[1] | |

| Polar Aprotic | Acetone | Medium | Dipole-Dipole, Limited H-Bonding | Intermediate[1] |

| Ethyl Acetate | Medium | Dipole-Dipole | Moderate | |

| Dichloromethane | Medium | Dipole-Dipole | Low to Moderate | |

| Non-Polar | Toluene | Low | Van der Waals | Poor |

| Hexane | Low | Van der Waals | Very Poor[1] |

Analysis of Solubility Behavior:

-

Polar Protic Solvents: The excellent solubility in methanol and high solubility in ethanol are attributed to the strong hydrogen bonding networks that can be formed between the hydroxyl groups of the solute and the solvent molecules.[1] Although water is a polar protic solvent, the solubility is limited due to the non-polar cyclohexane ring, which disrupts the highly structured hydrogen-bonding network of water.[1]

-

Polar Aprotic Solvents: Solvents like acetone can engage in dipole-dipole interactions and act as hydrogen bond acceptors, leading to intermediate solubility.[1] The lack of hydrogen bond donating ability in these solvents compared to protic solvents results in a lower overall solubility.

-

Non-Polar Solvents: The insolubility in non-polar solvents like hexane and toluene is expected. The energy required to break the strong hydrogen bonds in the crystal lattice of trans-4-(hydroxymethyl)cyclohexanol is not compensated by the weak van der Waals forces that would be formed with non-polar solvent molecules.[1]

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and reliable solubility data, a robust experimental protocol is essential. The following section details the widely accepted equilibrium solubility (shake-flask) method, followed by a reliable analytical quantification technique.

The Shake-Flask Method for Equilibrium Solubility

This method is considered the gold standard for determining the equilibrium solubility of a compound. It involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute.

Diagram 1: Workflow for Equilibrium Solubility Determination

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of trans-4-(hydroxymethyl)cyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-(hydroxymethyl)cyclohexanol, a di-substituted cyclohexane derivative, is a molecule of significant interest in various scientific domains, including materials science and pharmaceutical development. Its structural rigidity, conferred by the cyclohexane ring, and the presence of two primary hydroxyl groups, make it a versatile building block in organic synthesis.[1] In the pharmaceutical industry, understanding the fundamental physicochemical properties of such molecules is paramount. The melting and boiling points, in particular, serve as critical indicators of purity, stability, and even potential bioavailability.[2][3][4][5] This guide provides an in-depth analysis of the melting and boiling points of trans-4-(hydroxymethyl)cyclohexanol, grounded in experimental data and theoretical principles, to empower researchers in their scientific endeavors.

Physicochemical Data Summary

The key physical properties of trans-4-(hydroxymethyl)cyclohexanol are summarized in the table below. These values are essential for predicting the compound's behavior in various experimental and processing conditions.

| Property | Value | Source(s) |

| Melting Point | 104 °C (with a range of 102.0 to 106.0 °C) | [6][7][8] |

| Boiling Point | 262.0 ± 8.0 °C (Predicted) | [6][8][9] |

| Molecular Formula | C₇H₁₄O₂ | [1][6] |

| Molecular Weight | 130.18 g/mol | [1][10] |

| Appearance | White to almost white crystalline solid | [6][10] |

| Solubility | Soluble in methanol | [6] |

The Science Behind the Numbers: A Deeper Dive

The observed melting and boiling points of trans-4-(hydroxymethyl)cyclohexanol are a direct consequence of its unique molecular architecture. The "trans" configuration, where the two substituents on the cyclohexane ring are on opposite sides, imparts a high degree of symmetry and stability to the molecule.[1] This stereochemistry minimizes steric hindrance, allowing for efficient crystal packing in the solid state.

The presence of two hydroxyl (-OH) groups is the most significant factor influencing the compound's high melting and boiling points. These groups are capable of forming strong intermolecular hydrogen bonds.[1] In the solid state, these hydrogen bonds create a robust, three-dimensional network, requiring a substantial amount of thermal energy to disrupt, hence the relatively high melting point of 104 °C.[1][6]

The predicted boiling point of 262.0 ± 8.0 °C further underscores the strength of these intermolecular forces.[6][8][9] For the compound to transition into the gaseous phase, these hydrogen bonds must be completely overcome, which necessitates a significant energy input.

Caption: Intermolecular hydrogen bonding between two molecules of trans-4-(hydroxymethyl)cyclohexanol.

The Critical Role of Purity: Melting Point as a Diagnostic Tool

In the realm of drug development, the purity of a compound is non-negotiable. The melting point serves as a rapid and reliable indicator of purity.[3] A pure crystalline solid will typically melt over a very narrow temperature range, often less than 1°C.[11] The presence of impurities disrupts the uniform crystal lattice, which weakens the intermolecular forces holding the solid together.[8][12] This leads to two observable effects: a depression of the melting point and a broadening of the melting range.[7][8][11][12] Therefore, a sharp melting point at the established literature value is a strong indicator of a high-purity sample.

Caption: The effect of purity on the melting point of a crystalline solid.

Experimental Protocol: Capillary Melting Point Determination

The determination of a compound's melting point is a fundamental laboratory technique. The capillary method is a widely accepted and pharmacopeia-standard procedure.[6]

Objective: To accurately determine the melting point range of a solid sample of trans-4-(hydroxymethyl)cyclohexanol.

Materials:

-

trans-4-(hydroxymethyl)cyclohexanol sample

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation:

-

Ensure the trans-4-(hydroxymethyl)cyclohexanol sample is completely dry and in a fine powdered form. If necessary, gently grind the crystals using a mortar and pestle.

-

Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.

-

Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. A sample height of 2-3 mm is ideal.

-

-

Apparatus Setup and Measurement:

-

Set the starting temperature on the melting point apparatus to approximately 5-10°C below the expected melting point (around 95°C for this compound).

-

Insert the capillary tube containing the sample into the apparatus.

-

Begin heating at a slow, controlled rate, typically 1-2°C per minute, as the temperature approaches the expected melting point. A slower heating rate is crucial for an accurate determination.[11]

-

Carefully observe the sample through the viewing lens.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue to observe and record the temperature at which the last solid crystal melts (the completion of melting).

-

The recorded temperature range is the melting point of the sample.

-

-

Data Interpretation:

-

A sharp melting range (e.g., 103.5-104.5°C) indicates a high degree of purity.

-

A broad and depressed melting range (e.g., 98-102°C) suggests the presence of impurities.

-

Caption: A streamlined workflow for capillary melting point determination.

Conclusion

The melting and boiling points of trans-4-(hydroxymethyl)cyclohexanol are fundamental physical constants that provide profound insights into its molecular structure and purity. For professionals in drug development and chemical research, a thorough understanding of these properties and their experimental determination is not merely academic but a practical necessity for ensuring the quality, stability, and potential efficacy of developmental candidates. The methodologies and principles outlined in this guide serve as a robust foundation for the accurate characterization of this and other vital chemical compounds.

References

-

JoVE. (2020, March 26). Video: Melting Points - Concept. [Link]

-

University of Alberta. Melting point determination. [Link]

-

Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis. [Link]

-

Chemistry LibreTexts. (2021, June 20). 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY. [Link]

-

PubChem. Rac-(1s,4s)-4-(hydroxymethyl)cyclohexanol | C7H14O2 | CID 12892866. [Link]

-

SSERC. Melting point determination. [Link]

-

PubChem. Rac-(1s,4s)-4-(hydroxymethyl)cyclohexanol | C7H14O2 | CID 12892866. [Link]

-

PubMed. (2009, May 21). An interesting relationship between drug absorption and melting point. [Link]

-

NANOLAB. Melting Point Determination in Pharmaceutical Industry. [Link]

-

ResearchGate. (2009, June). An interesting relationship between drug absorption and melting point | Request PDF. [Link]

-

DrugPatentWatch. (2025, July 31). Drug melting point: Significance and symbolism. [Link]

-

PubMed Central. Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery. [Link]

Sources

- 1. Buy trans-4-(Hydroxymethyl)cyclohexanol | 3685-27-6 [smolecule.com]

- 2. An interesting relationship between drug absorption and melting point - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nano-lab.com.tr [nano-lab.com.tr]

- 4. researchgate.net [researchgate.net]

- 5. Drug melting point: Significance and symbolism [wisdomlib.org]

- 6. thinksrs.com [thinksrs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mt.com [mt.com]

- 9. westlab.com [westlab.com]

- 10. Rac-(1s,4s)-4-(hydroxymethyl)cyclohexanol | C7H14O2 | CID 12892866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. SSERC | Melting point determination [sserc.org.uk]

- 12. Video: Melting Points - Concept [jove.com]

A Guide to the Spectroscopic Characterization of trans-4-(hydroxymethyl)cyclohexanol

This technical guide provides an in-depth analysis of the expected spectroscopic data for trans-4-(hydroxymethyl)cyclohexanol, a key bifunctional cycloalkane used in the synthesis of polymers and pharmaceuticals. As a molecule with a defined stereochemistry and two hydroxyl groups in different chemical environments, its structural elucidation relies on a multi-pronged analytical approach. This document will detail the theoretical basis and expected outcomes for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing field-proven insights into the interpretation of its spectral data.